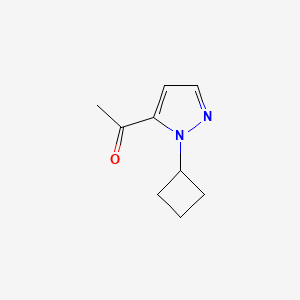

![molecular formula C22H21NO5 B2846118 (3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid CAS No. 2567489-37-4](/img/structure/B2846118.png)

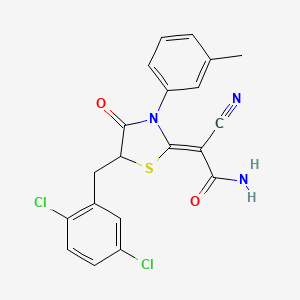

(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is often used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups .

Synthesis Analysis

The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact . This suggests that the compound could be synthesized through a series of reactions involving the protection and deprotection of hydroxy-groups.Molecular Structure Analysis

The compound has a complex structure with several cyclic and heterocyclic groups. Its IUPAC name is (1S,3aR,6aS)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate . The InChI key, which is a unique identifier for the compound, is FRLLHKLZUAQUKC-GXZWQRSESA-M .Chemical Reactions Analysis

The compound’s reactivity is likely influenced by the presence of the Fmoc group. As mentioned earlier, the Fmoc group can be removed by the action of triethylamine in dry pyridine solution . This suggests that the compound could participate in reactions involving the removal or addition of the Fmoc group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current search results.科学的研究の応用

Protection and Deprotection Strategies

One prominent application of the fluoren-9-ylmethoxycarbonyl (Fmoc) group is in the protection of hydroxy-groups during synthesis. The Fmoc group is compatible with various acid- and base-labile protecting groups, allowing for selective deprotection under mild conditions. This feature is particularly valuable in the synthesis of complex organic molecules such as nucleic acid fragments, where precise control over functional group protection is essential (Gioeli & Chattopadhyaya, 1982).

Heterocyclic Compound Synthesis

The compound has applications in the synthesis of heterocyclic compounds, including pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives. These processes often involve cyclization reactions that lead to structurally diverse heteroaromatic compounds. The ability to generate these compounds underpins research in pharmaceuticals and materials science, highlighting the compound's role in enabling the synthesis of molecules with potential therapeutic or material applications (Bencková & Krutošíková, 1997).

Palladium-Catalyzed Reactions

Another application area is in palladium-catalyzed oxidative coupling reactions, which are pivotal in the synthesis of condensed heteroaromatic compounds. These reactions facilitate the decarboxylative coupling of carboxylic acids with alkynes, leading to highly substituted heteroaromatic derivatives. The process underscores the compound's utility in constructing complex molecular architectures, which can exhibit properties such as solid-state fluorescence, further extending its application potential in materials science (Yamashita et al., 2009).

Organic Electronics and Material Science

In the realm of materials science, derivatives of the compound under discussion have been utilized in the synthesis of aromatic polyamides. These materials, characterized by their solubility and thermal stability, are of interest for their potential applications in organic electronics and as high-performance polymers. The bulky fluorenylidene groups incorporated into these polymers contribute to their desirable physical properties, such as high glass transition temperatures and stability up to significant temperatures (Hsiao, Yang, & Lin, 1999).

特性

IUPAC Name |

(3aS,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c24-20(25)22-9-10-27-19(22)11-23(13-22)21(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)/t19-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOKOJDAEUJCAL-UGKGYDQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

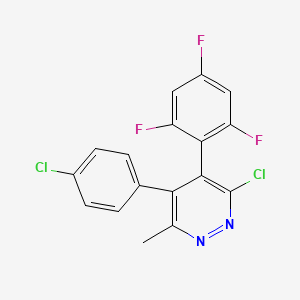

![1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2846038.png)

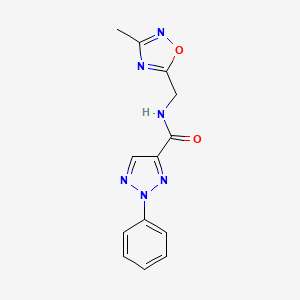

![N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2846044.png)

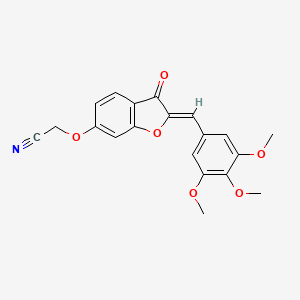

![6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846046.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2846047.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)

![(3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2846054.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2846055.png)